molecular formula C13H11BClFO3 B14020941 (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid

Cat. No.: B14020941
M. Wt: 280.49 g/mol
InChI Key: FNDAWBZWRWKVQT-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide. This complex undergoes transmetalation with the boronic acid, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C13H11BClFO3

Molecular Weight

280.49 g/mol

IUPAC Name

(2-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C13H11BClFO3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2

InChI Key

FNDAWBZWRWKVQT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OCC2=CC=CC=C2)F)(O)O

Origin of Product

United States

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